5-Amino-2-(butylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile
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Overview
Description
5-Amino-2-(butylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes an amino group, a butylamino group, a methoxymethyl group, a methyl group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(butylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as aldehydes, ketones, and ammonia or amines.
Introduction of Functional Groups: The amino, butylamino, methoxymethyl, methyl, and carbonitrile groups are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the methoxymethyl group can be added through an alkylation reaction.
Final Assembly: The final compound is obtained by combining the functionalized pyridine intermediates under controlled reaction conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Catalyst Selection: Using appropriate catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(butylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The amino and butylamino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxides, hydroxyl derivatives.
Reduction Products: Amines, reduced nitriles.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
5-Amino-2-(butylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Material Science: Component in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(butylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methoxypyridine: Similar structure but lacks the butylamino and carbonitrile groups.
2-Amino-5-bromopyridine: Contains an amino group and a bromine atom instead of the butylamino and methoxymethyl groups.
Properties
IUPAC Name |
5-amino-2-(butylamino)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-4-5-6-16-13-10(7-14)11(8-18-3)12(15)9(2)17-13/h4-6,8,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWLDEPWNZLLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(C(=C1C#N)COC)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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